![molecular formula C14H13N3OS B2513747 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione CAS No. 688354-87-2](/img/no-structure.png)

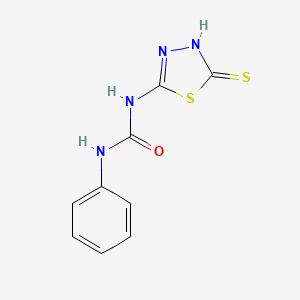

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

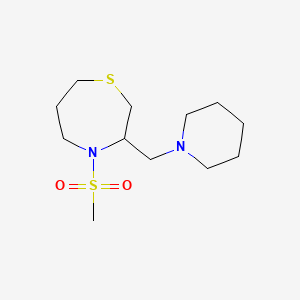

The molecular structure of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione consists of a quinazoline ring attached to a methylfuran ring via a methylene bridge. The quinazoline ring contains a thione group, which is a sulfur analog of a carbonyl group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used in various reactions. For instance, furfuryl alcohol derivatives have been used in the production of bis(furan-2-yl)methane derivatives, a process that involves a catalyst-free method in the presence of H2O and air .Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, which showed promising activity against microbes, as well as notable analgesic and anti-inflammatory effects. The study suggests that specific substituents at the 3rd position of the quinazoline derivatives are crucial for these activities, highlighting the therapeutic potential of these compounds in developing new treatments with reduced side effects (Dash et al., 2017).

Antitumor Activity

The synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, was aimed at improving its in vivo evaluability due to its low aqueous solubility. Bavetsias et al. (2002) introduced amino functionalities at the 2-position of the quinazolin-4-one ring, resulting in compounds that were not only more water-soluble than CB30865 but also exhibited up to six-fold higher cytotoxicity, retaining the unique biochemical characteristics of the original compound (Bavetsias et al., 2002).

Synthesis and Biological Activity

The synthesis of new compounds with potential biological activity is an ongoing area of research. For instance, compounds with a quinazoline backbone have been designed to target specific biological pathways. The synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds by Párkányi and Schmidt (2000) aimed at exploring their biological activities, with expectations of these compounds to exhibit significant biological effects (Párkányi & Schmidt, 2000).

Antioxidant, Anti-inflammatory, and Analgesic Activities

El-Gazzar et al. (2009) synthesized azolopyrimidoquinolines and pyrimidoquinazolines, assessing their antioxidant, anti-inflammatory, and analgesic activities. Their findings indicated that certain compounds within this series showed high inhibitory antioxidant activity and potent anti-inflammatory effects, suggesting their potential for therapeutic applications (El-Gazzar et al., 2009).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione involves the reaction of 5-methylfurfural with thiourea followed by reaction with 2-chloro-4-methylquinazoline.", "Starting Materials": [ "5-methylfurfural", "thiourea", "2-chloro-4-methylquinazoline" ], "Reaction": [ "5-methylfurfural is reacted with thiourea in the presence of a catalyst such as hydrochloric acid to form 5-methylfurfurylthiourea.", "5-methylfurfurylthiourea is then reacted with 2-chloro-4-methylquinazoline in the presence of a base such as sodium hydroxide to form the desired product, 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione." ] } | |

CAS No. |

688354-87-2 |

Molecular Formula |

C14H13N3OS |

Molecular Weight |

271.34 |

IUPAC Name |

4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19) |

InChI Key |

CWIWHIRWCGSPJT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)

![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)

![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)

![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide](/img/structure/B2513680.png)

![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)